molecular formula C25H30N2O5 B7719807 N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide

N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide

Cat. No. B7719807
M. Wt: 438.5 g/mol
InChI Key: XSMXKEKTMBQHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BMTB and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

BMTB binds to a specific site on the α7 nAChR, which enhances the receptor's response to acetylcholine. This results in an increase in the activity of the receptor, leading to improved cognitive function. BMTB has also been found to enhance the release of neurotransmitters such as dopamine and glutamate, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
BMTB has been found to improve cognitive function in animal models, particularly in tasks related to learning and memory. It has also been shown to enhance synaptic plasticity, which is important for the formation of new neural connections and the strengthening of existing ones. BMTB has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of neuroinflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using BMTB in lab experiments is its specificity for the α7 nAChR, which allows for targeted modulation of this receptor. Another advantage is its ability to enhance cognitive function without causing adverse side effects. However, one limitation is the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on BMTB. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia. Another direction is the development of more potent and selective compounds that target the α7 nAChR. Additionally, further research is needed to fully understand the biochemical and physiological effects of BMTB and its potential applications in other areas of neuroscience research.

Synthesis Methods

The synthesis method for BMTB involves the condensation of 3,4,5-trimethoxybenzaldehyde with N-butyl-N-(2-chloroethyl)amine, followed by a reaction with 2-hydroxy-7-methylquinoline. The final product is obtained through purification by column chromatography.

Scientific Research Applications

BMTB has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive processes and are implicated in various neurological disorders.

properties

IUPAC Name

N-butyl-3,4,5-trimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-6-7-10-27(15-19-12-17-9-8-16(2)11-20(17)26-24(19)28)25(29)18-13-21(30-3)23(32-5)22(14-18)31-4/h8-9,11-14H,6-7,10,15H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMXKEKTMBQHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-3,4,5-trimethoxy-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.